molecular formula C5H13O7P B1213898 Methyl-D-erythritol Phosphate CAS No. 206440-72-4

Methyl-D-erythritol Phosphate

Cat. No. B1213898
CAS RN: 206440-72-4
M. Wt: 216.13 g/mol
InChI Key: XMWHRVNVKDKBRG-UHNVWZDZSA-N
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Description

Synthesis Analysis

The synthesis of MEP has been achieved through various methods, highlighting its significance in the MEP pathway. One notable synthesis involves converting 1,2-propanediol into MEP in seven steps with a 32% overall yield and 78% enantiomeric excess (Koppisch, Blagg, & Poulter, 2000). Other researchers have developed efficient synthetic routes from different starting materials, such as 1,2-O-isopropylidene-α-D-xylofuranose, showcasing the versatility in synthesizing this key intermediate (Hoeffler, Pale-Grosdemange, & Rohmer, 2000).

Molecular Structure Analysis

MEP's molecular structure is fundamental to its function in the biosynthetic pathway. The structure of MEP synthase, an enzyme crucial for MEP's formation, in complex with fosmidomycin, has been elucidated, providing insights into the enzyme's action and the stereochemical course of MEP synthesis (Steinbacher et al., 2003).

Chemical Reactions and Properties

MEP is involved in several key reactions within the MEP pathway. Its conversion from 1-deoxy-D-xylulose 5-phosphate via intramolecular rearrangement and reduction is a critical step in isoprenoid biosynthesis (Takahashi, Kuzuyama, Watanabe, & Seto, 1998). Moreover, MEP's transformation to 4-diphosphocytidyl-2-C-methyl-D-erythritol by MEP cytidylyltransferase further underscores its central role (Kuzuyama, Takagi, Kaneda, Dairi, & Seto, 2000).

Physical Properties Analysis

The physical properties of MEP, such as its solubility, melting point, and stability, are essential for understanding its behavior and function within biological systems. These properties are determined by MEP's chemical structure and contribute to its role in the MEP pathway.

Chemical Properties Analysis

MEP's chemical properties, including its reactivity and interactions with enzymes in the MEP pathway, play a crucial role in the biosynthesis of isoprenoids. The enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase, for instance, catalyzes the formation of MEP from 1-deoxy-D-xylulose 5-phosphate, showcasing MEP's importance in the pathway (Takahashi, Kuzuyama, Watanabe, & Seto, 1998).

Scientific Research Applications

1. Regulatory Mechanisms in Plants

MEP pathway plays a crucial role in the biosynthesis of many natural compounds of biological and biotechnological importance. Understanding the molecular mechanisms regulating this pathway is vital, especially in plants. The 1-deoxy-D-xylulose-5-phosphate synthase (DXS) enzyme is a key regulator in this pathway, with its distinct expression patterns suggesting unique functions. Post-transcriptional regulation of DXS and DXR proteins has been noted as an important regulatory mechanism, potentially linking the pathway's activity with the plant's physiological conditions and metabolic demand for its final products (Cordoba, Salmi, & León, 2009).

2. Isoprenoid Biosynthesis

MEP is a key intermediate in the mevalonate-independent pathway for isoprenoid biosynthesis. This pathway is significant for research into isoprenoid compounds in bacteria, algae, and plant chloroplasts. Studies include the synthesis of labeled MEP to investigate the fate of protons in this metabolic route (Charon, Hoeffler, Pale-Grosdemange, & Rohmer, 1999).

3. Enzymatic Processes and Genetic Studies

Research has focused on cloning genes responsible for the synthesis of MEP. For example, studies on E. coli mutants have identified genes like yaeM, which is vital for terpenoid biosynthesis (Takahashi, Kuzuyama, Watanabe, & Seto, 1998).

4. Chemical Synthesis and Analysis

Chemical synthesis of MEP and its isotopomers has been an area of significant research interest. This includes developing efficient methods for synthesizing MEP pathway intermediates and exploring their roles in biosynthesis processes (Koppisch, Blagg, & Poulter, 2000).

5. Potential in Drug Development

The MEP pathway's unique presence in pathogens and plants but not in humans makes it an intriguing target for developing new antibiotics and herbicides. For instance, Mycobacterium tuberculosis utilizes the MEP pathway, which presents opportunities for developing targeted treatments (Eoh, Brown, Buetow, Hunter, Parish, Kaur, Brennan, & Crick, 2007).

6. Exploiting Side Reactivity for Metabolic Engineering

Metabolic engineering strategies have been devised to reroute cell metabolism to produce MEP pathway precursors. This includes exploiting the promiscuous activity of native enzymes in E. coli, representing a novel approach to isoprenoid production (King, Woolston, & Stephanopoulos, 2017).

Mechanism of Action

Target of Action

Methyl-D-erythritol Phosphate (MEP) primarily targets the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) in the MEP pathway . This pathway is responsible for isoprene synthesis, which is vital to bacterial and parasitic metabolism and survival . The MEP pathway and its products are attractive drug targets due to their essentiality in pathogens but absence in humans .

Mode of Action

MEP interacts with its target, DXR, to facilitate the conversion of 1-deoxy-D-xylulose-5-phosphate (DXP) to MEP . This interaction is crucial for the second step in the MEP pathway . Natural products like fosmidomycin and FR900098 inhibit DXR, but they are too polar to reach the desired target inside some cells .

Biochemical Pathways

The MEP pathway is responsible for the biosynthesis of isoprenoid precursors: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) . These compounds are produced by two universal 5-carbon precursors, and through evolution, two non-related biosynthetic routes have been selected for the synthesis of these two basic building blocks . The MEP pathway is one of them .

Pharmacokinetics

It’s known that the mep pathway has a higher theoretical yield . The regulation of the pathway is poorly understood, which has led to little success in metabolic engineering .

Result of Action

The result of MEP’s action is the production of a variety of natural compounds of biological and biotechnological importance . These compounds are used in processes as diverse as protein prenylation, cell membrane maintenance, the synthesis of hormones, protein anchoring, and N-glycosylation .

Action Environment

The action of MEP can be influenced by environmental factors. For instance, the expression of certain genes in the MEP pathway can lead to the accumulation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), severely impairing bacterial growth . The coexpression of certain genes can restore normal growth and wild-type ipp/dmapp levels . This suggests that the environment within the cell can significantly influence the action, efficacy, and stability of MEP.

Future Directions

The MEP pathway has become an obvious target to develop new herbicides and antimicrobial drugs . In addition, the production of a variety of compounds of medical and agricultural interest may be possible through the genetic manipulation of this pathway . Further studies are needed for a better understanding of the molecular mechanisms underlying the roles of DXS in these biological processes .

properties

IUPAC Name

[(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O7P/c1-5(8,3-6)4(7)2-12-13(9,10)11/h4,6-8H,2-3H2,1H3,(H2,9,10,11)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWHRVNVKDKBRG-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CO)([C@@H](COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332064
Record name 2-C-Methyl-D-erythritol 4-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206440-72-4
Record name 2-C-Methyl-D-erythritol 4-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206440-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-C-Methyl-D-erythritol 4-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trihydroxy-3-methylbutyl dihydrogen phosphate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Methyl-D-erythritol Phosphate (MEP) and what is its significance in biological systems?

A1: this compound (MEP) is a key intermediate in the MEP pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This pathway is responsible for the biosynthesis of isoprenoids, a diverse and essential class of compounds found in many organisms, including bacteria, plants, and some protozoa. Isoprenoids play crucial roles in various cellular processes, acting as components of cell membranes, hormones, pigments, and electron carriers.

Q2: How does the MEP pathway contribute to fragrance production in plants?

A: Research on Iranian Narcissus tazetta L. genotypes has revealed the role of the MEP pathway in producing fragrant compounds. [] The study highlighted that the MEP pathway provides precursors for both monoterpenes and carotenoids. Specifically, the compound E-β-ocimene, a significant contributor to the fragrance profile, was found in higher concentrations in the perianth tissues where the expression of ocimene synthase was also elevated. []

Q3: Can you elaborate on the significance of the enzyme 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) in the context of the MEP pathway and its potential for metabolic engineering?

A: DXR is an enzyme that catalyzes an early step in the MEP pathway. [] Overexpression of the DXR gene has been shown to increase the production of carotenoids, such as fucoxanthin, diadinoxanthin, and β-carotene, in the diatom Phaeodactylum tricornutum. [] This finding suggests that targeting DXR could be a viable strategy for enhancing the production of valuable isoprenoids in various organisms.

Q4: What is the connection between the MEP pathway and the production of potential biofuel precursors in diatoms?

A: Diatoms are known to produce hydrocarbons, like squalene, that hold potential as precursors for biofuels. [] These hydrocarbons are synthesized through the MEP pathway, alongside carotenoids. Therefore, manipulating the MEP pathway in diatoms, potentially through genetic engineering approaches targeting key enzymes like DXR, could lead to increased yields of these valuable biofuel precursors. []

Q5: The research mentions the potential autoregulatory function of MECPD. Can you explain this concept and its relevance to the MEP pathway?

A: 2C-Methyl-D-erithrytol 2,4-cyclodiphosphate (MECPD) is a product of the enzyme 2C-methyl-D-erithrytol 2,4-cyclodiphosphate synthase (MECPS), which acts within the MEP pathway. [] Interestingly, MECPD demonstrates a retrograde regulatory role by activating CAMTA trans-factors. [] These trans-factors bind to specific cis-active elements often found in the promoter regions of MEP pathway genes, including MECPS itself. [] This suggests a feedback mechanism where MECPD levels could influence the transcription of MEP pathway genes, potentially modulating the pathway's output.

Q6: Are there any known inhibitors of the MEP pathway that are being investigated for their antibacterial properties?

A: Yes, the enzyme IspH (Isoprenoid H synthetase) within the MEP pathway is a promising antibacterial target. [] As IspH is absent in humans, inhibiting it offers a selective strategy for combating bacterial infections. [] While no IspH inhibitors are currently on the market, computational studies have identified potential candidates, such as 4'-fluorouridine, highlighting the ongoing research in this area. []

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